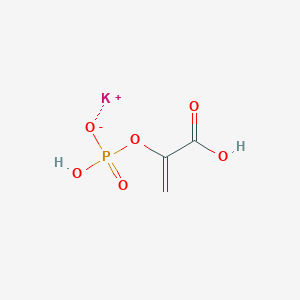

Potassium 1-carboxyvinyl hydrogenphosphate

説明

Synthesis Analysis

The synthesis of potassium-based polyphosphates, such as potassium–bismuth polyphosphate and potassium rare-earth polyphosphates, involves high-temperature reactions and solvothermal techniques. These methods yield compounds with unique structural and optical properties, demonstrating the versatility of potassium in forming complex phosphate-based materials (Jaouadi et al., 2003); (Zhu et al., 2009).

Molecular Structure Analysis

Potassium-based phosphates exhibit diverse molecular structures, including long-chain polyphosphate organizations and complex frameworks involving potassium coordination with oxygen neighbors. These structures are often determined using techniques like X-ray diffraction and are characterized by specific coordination numbers and spatial arrangements, contributing to the material's properties (Jaouadi et al., 2006).

Chemical Reactions and Properties

Potassium phosphates serve as catalysts in various chemical reactions, including the catalytic transfer hydrogenation of carbonyl compounds. The activity of these catalysts can be attributed to the creation of sites of varying basicity upon thermal treatment, highlighting the role of potassium in facilitating chemical transformations (Radhakrishan et al., 2011).

Physical Properties Analysis

The physical properties of potassium-based phosphate materials, such as potassium titanyl phosphate (KTiOPO4), are crucial for their application in optical devices. The complex high-temperature chemistry of these materials significantly influences their nonlinear optical behavior, showcasing the importance of understanding their physical attributes (Hagerman & Poeppelmeier, 1995).

Chemical Properties Analysis

Potassium phosphates, including potassium dihydrogen phosphate, are studied for their catalytic abilities and interaction with other compounds. The synthesis and structural characterization of these materials reveal insights into their chemical behavior, such as their role in the one-pot synthesis of 3-aryl-2-oxazolidinones from epoxides, amines, and carbon dioxide (Seo & Chung, 2017).

科学的研究の応用

Hyperpolarization Studies

Potassium 1-carboxyvinyl hydrogenphosphate has been utilized in hyperpolarization studies. Specifically, potassium 1-(13)C-phosphoenolpyruvate becomes hyperpolarized potassium 1-(13)C-phospholactate after hydrogenation by PASADENA (Parahydrogen and Synthesis Allows Dramatically Enhanced Nuclear Alignment). This process achieves a significant sensitivity enhancement in nuclear magnetic resonance imaging ((Shchepin et al., 2012)).

Interaction and Thermal Degradation Studies

Research involving potassium 1-carboxyvinyl hydrogenphosphate derivatives and their interaction with various elements like calcium and lanthanum has been conducted. Studies focusing on the thermodynamics of ionic exchange and intercalation processes through calorimetric titration provide insights into the enthalpic values and kinetic parameters for thermal degradation of these compounds ((Nunes et al., 1999)).

Optical and Electro-Optic Applications

Potassium titanyl phosphate, a related compound, is widely used for second-harmonic generation of Nd lasers and various electro-optic applications. Its high electro-optic coefficients and low dielectric constants make it suitable for optical waveguide modulators and other nonlinear-optic devices ((Bierlein & Vanherzeele, 1989)).

Agricultural Research

In agriculture, studies have been conducted to understand the role of potassium, including potassium phosphate, in crop nutrition and its interaction with other nutrients like phosphorus. These studies focus on optimizing fertilizer use and understanding the implications of potassium in plant stress situations ((Römheld & Kirkby, 2010)).

Material Science and Crystal Research

Research in material science includes the study of phase and structural changes in potassium dihydrogen phosphate crystals under stress. Understanding these changes is crucial for applications in optical modulators and frequency converters ((Mylvaganam et al., 2015)).

Food Processing Applications

In food processing, potassium multiphosphates, including derivatives of potassium hydrogen phosphate, are researched for their application as functional additives in meat processing. Studies focus on the preparation and application of these compounds to enhance the quality of food products ((Cichy et al., 2007)).

特性

IUPAC Name |

potassium;1-carboxyethenyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.K/c1-2(3(4)5)9-10(6,7)8;/h1H2,(H,4,5)(H2,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSDSEAIODNVPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4KO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063381 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 1-carboxyvinyl hydrogenphosphate | |

CAS RN |

4265-07-0 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen 2-(phosphonatooxy)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)

![(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B52772.png)